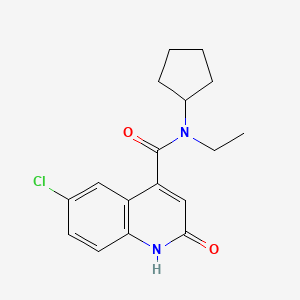![molecular formula C15H15N5OS2 B7574208 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7574208.png)
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea, also known as MTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. MTU is a member of the thiadiazole family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are essential for cell growth and survival. 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea has been shown to have minimal toxicity in vitro and in vivo. It has been found to be well-tolerated in animal studies, with no significant adverse effects observed. 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea has been shown to have a low binding affinity for human serum albumin, which indicates that it has good bioavailability and can easily penetrate cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea in lab experiments is its high purity and stability. It can be easily synthesized in large quantities and stored for long periods without degrading. However, one limitation of using 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea is its high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the development of new materials with unique properties. Finally, more research is needed to fully understand the mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea and its potential applications in other fields such as agriculture and environmental science.
Conclusion
In conclusion, 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea is a promising chemical compound with potential applications in various fields such as medicine, materials science, and agriculture. Its synthesis method has been optimized to produce high yields and purity. 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea has been shown to have minimal toxicity and good bioavailability. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea can be synthesized using a two-step reaction process. The first step involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with ethyl 4-phenylthiazole-2-carboxylate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and urea to yield 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea. This method has been optimized to produce 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea in high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been shown to have antimicrobial properties against various bacterial and fungal strains. In addition, 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea has been investigated for its potential use in the development of new materials such as polymers and liquid crystals.
Eigenschaften
IUPAC Name |
1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2/c1-9(16-14(21)18-15-20-19-10(2)23-15)13-17-12(8-22-13)11-6-4-3-5-7-11/h3-9H,1-2H3,(H2,16,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBLMPRPRZFRLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)NC(C)C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-1-[2-(2-methoxyethyl)-3,4-dihydro-1H-isoquinolin-5-yl]-5-methyltriazole-4-carboxamide](/img/structure/B7574125.png)
![5-[[4-[1-(Benzenesulfonyl)azepan-2-yl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7574128.png)

![5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7574152.png)
![N-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B7574167.png)
![N-(2-hydroxyethyl)-3-[1-oxo-1-(2,2,2-trifluoroethylamino)propan-2-yl]oxybenzamide](/img/structure/B7574173.png)
![N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7574174.png)
![N-[(4-methylsulfanylphenyl)methyl]-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide](/img/structure/B7574180.png)
![3-[4-(2-phenylmethoxypropanoyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B7574187.png)
![Cyclopropyl-[2-[1-(5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7574190.png)
![[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7574192.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[2-[[2-methoxyethyl(methyl)amino]methyl]pyrrolidin-1-yl]methanone](/img/structure/B7574204.png)
